molecular formula C21H23NO4 B1589134 Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(2-methylpropyl)- CAS No. 141743-14-8

Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(2-methylpropyl)-

Cat. No.: B1589134
CAS No.: 141743-14-8
M. Wt: 353.4 g/mol
InChI Key: AEQVNDSKGYFDSR-UHFFFAOYSA-N
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Description

Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(2-methylpropyl)- is a useful research compound. Its molecular formula is C21H23NO4 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(2-methylpropyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(2-methylpropyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of the compound Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(2-methylpropyl)-, also known as n-fmoc-n-(2-methylpropyl)glycine, is the amino group of an activated incoming amino acid during peptide synthesis .

Mode of Action

Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(2-methylpropyl)-, or n-fmoc-n-(2-methylpropyl)glycine, acts as a protecting group for amines during peptide synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is then rapidly removed by base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The compound n-fmoc-n-(2-methylpropyl)glycine plays a crucial role in the biochemical pathway of peptide synthesis . It allows for the rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .

Result of Action

The result of the action of n-fmoc-n-(2-methylpropyl)glycine is the successful synthesis of peptides with the desired sequence and structure . This is achieved through the protection of the amino group during synthesis, preventing unwanted side reactions .

Action Environment

The action of Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(2-methylpropyl)- is influenced by various environmental factors. These include the pH of the solution, the presence of other reactants, and the temperature of the reaction . These factors can affect the efficiency of the Fmoc group’s attachment and removal, and thus the overall success of the peptide synthesis .

Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(2-methylpropyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-14(2)11-22(12-20(23)24)21(25)26-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19H,11-13H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQVNDSKGYFDSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30471209
Record name Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141743-14-8
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-(2-methylpropyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141743-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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